(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine
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Overview
Description
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropyl hydrazine with a pyridine carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways depend on the specific application and target, but generally involve modulation of biochemical processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
3-(5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine: A similar compound with a different substitution pattern on the pyridine ring.
5-Cyclopropyl-1,3,4-oxadiazol-2-amine: Another oxadiazole derivative with a different nitrogen positioning.
3-Cyclopropyl-1,2,4-oxadiazol-5-amine: A related compound with an amine group at a different position.
Uniqueness
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopropyl group and a pyridine ring within the oxadiazole framework makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H12N4O |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-pyridin-2-ylmethanamine |
InChI |
InChI=1S/C11H12N4O/c12-9(8-3-1-2-6-13-8)10-14-11(16-15-10)7-4-5-7/h1-3,6-7,9H,4-5,12H2 |
InChI Key |
QBXLRLSVOFKKAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NO2)C(C3=CC=CC=N3)N |
Origin of Product |
United States |
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